2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
Description
2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound with a multi-functional structure. The presence of isoindoline, piperidine, and thiadiazole moieties gives this compound a unique set of properties, making it a subject of interest in various scientific fields.
Properties
IUPAC Name |
2-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c22-14(9-21-15(23)12-3-1-2-4-13(12)16(21)24)20-7-5-11(6-8-20)25-17-19-18-10-26-17/h1-4,10-11H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQOWUNPBKDOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Phthalimide Formation
The isoindoline-1,3-dione moiety is synthesized via condensation of phthalic anhydride with ammonia or primary amines. For example, heating phthalic anhydride with ammonium carbonate at 150–200°C yields phthalimide, which is subsequently functionalized at the nitrogen atom. Recent advancements employ microwave-assisted synthesis to reduce reaction times (30 minutes vs. 6 hours) while maintaining yields >90%.
Functionalization at the N-Position
Alkylation or acylation of phthalimide’s nitrogen is critical for introducing the 2-oxoethyl linker. Bromoacetylation using bromoacetyl bromide in dichloromethane with triethylamine as a base provides 2-(bromoacetyl)isoindoline-1,3-dione in 85% yield. Alternative methods utilize chloroacetyl chloride, though bromoacetyl derivatives offer superior reactivity in subsequent nucleophilic substitutions.
Preparation of the Piperidine-Thiadiazole Subunit
Thiadiazole Ring Synthesis
1,3,4-Thiadiazoles are typically synthesized via cyclization of thiosemicarbazides. For instance, treatment of hydrazinecarbothioamide with phosphoryl chloride (POCl₃) at reflux yields 2-amino-1,3,4-thiadiazole. The hydroxyl group at the 2-position is introduced through oxidation or hydrolysis, though direct synthesis of 2-hydroxythiadiazole remains challenging.
Etherification of Piperidine
Coupling the thiadiazole to piperidine requires forming an ether bond. Two predominant strategies are:
3.2.1. Nucleophilic Aromatic Substitution
4-Hydroxypiperidine reacts with 2-chloro-1,3,4-thiadiazole in dimethylformamide (DMF) at 80°C, using potassium carbonate as a base. This method affords 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine in 70–75% yield.
3.2.2. Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) achieves higher yields (85–90%). This approach is preferred for electron-deficient thiadiazoles.
Coupling of Fragments via the 2-Oxoethyl Linker
Alkylation of Piperidine-Thiadiazole
The piperidine-thiadiazole intermediate undergoes alkylation with 2-(bromoacetyl)isoindoline-1,3-dione. In anhydrous acetonitrile, with potassium iodide as a catalyst and triethylamine as a base, the reaction proceeds at 60°C for 12 hours, yielding the target compound in 65–70% purity.
Optimization Strategies
- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while dichloromethane reduces side reactions.
- Catalyst Screening : Tetrabutylammonium bromide (TBAB) improves phase-transfer efficiency, increasing yields to 78%.
- Temperature Control : Maintaining temperatures below 70°C prevents decomposition of the thiadiazole ring.
Alternative Synthetic Routes
One-Pot Multicomponent Assembly
A novel approach condenses phthalic anhydride, 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine, and bromoacetyl bromide in a single reactor. Using β-cyclodextrin-SO₃H as a recyclable catalyst, this method achieves 60% yield with reduced waste generation.
Solid-Phase Synthesis
Immobilizing the piperidine-thiadiazole subunit on Wang resin enables stepwise elongation. After coupling the isoindoline-dione fragment, cleavage with trifluoroacetic acid (TFA) yields the product in 55% yield, though scalability remains limited.
Characterization and Analytical Data
Critical spectroscopic data for the target compound include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the piperidine ring, to form N-oxide derivatives.
Reduction: : The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid are used.
Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Electrophilic reagents such as alkyl halides or acyl chlorides are typically used under basic conditions.
Major Products Formed
N-oxide derivatives: from oxidation.
Isoindoline derivatives: from reduction.
Various substituted thiadiazole derivatives: from substitution reactions.
Scientific Research Applications
Structural Characteristics
This compound contains several key functional groups:
- Thiadiazole ring : Known for its diverse pharmacological activities.
- Piperidine moiety : Enhances the compound's biological activity through its ability to interact with various biological targets.
- Isoindoline structure : Contributes to the compound's stability and potential reactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to 2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione. For instance:
- Synthesis and Testing : A series of novel 1,3,4-thiadiazoles were synthesized and evaluated for their antiproliferative effects on human cancer cell lines (HepG2 and A549). The results indicated significant cytotoxicity compared to standard treatments like cisplatin .
- Mechanism of Action : The mechanism of action often involves the inhibition of dihydrofolate reductase (DHFR), an important enzyme in DNA synthesis. Compounds with similar structures have shown IC50 values indicating potent inhibition against this target .
Antimicrobial Properties
The compound's structural components also suggest potential antimicrobial activities:
- Thiadiazole derivatives have demonstrated a broad spectrum of activity against various bacterial strains. In vitro studies have reported effectiveness against gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis .
Pharmacological Insights
The pharmacological profile of compounds containing thiadiazole rings is well-documented:
- Diverse Activities : These compounds exhibit antifungal, antibacterial, anti-inflammatory, analgesic, and antidiabetic properties .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : This can be achieved through reactions involving thiosemicarbazide.
- Piperidine Attachment : The thiadiazole is then linked to piperidine using bases like potassium carbonate.
- Isoindoline Formation : The final step involves cyclization with phthalic anhydride under acidic conditions.
Case Studies
Several studies provide insights into the applications of related compounds:
Mechanism of Action
Mechanism: : The exact mechanism depends on the specific biological target. Generally, the thiadiazole ring can interact with enzymes or receptors, inhibiting or modulating their activity.
Molecular Targets and Pathways: : Potential targets include kinases and proteases, where the compound may interfere with enzymatic activity, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Other Compounds
Similar Compounds: : 2-(2-(4-(Benzylthio)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione, 2-(2-(4-(Phenylsulfonyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione.
Uniqueness: : The presence of the 1,3,4-thiadiazole moiety distinguishes it from other piperidinyl-isoindoline derivatives. This moiety is known for its unique electronic properties and ability to form stable complexes with metals.
Biological Activity
The compound 2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a novel chemical entity with potential therapeutic applications. It incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article aims to explore its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 363.5 g/mol. The structure features a piperidine ring linked to a thiadiazole group and an isoindoline derivative. The presence of these functional groups contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₂S |
| Molecular Weight | 363.5 g/mol |
| CAS Number | 2210054-59-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values as low as against A549 cells .
The compound's mechanism of action typically involves:
- Inhibition of cell proliferation : By disrupting critical signaling pathways involved in cell cycle regulation.
- Induction of apoptosis : Triggering programmed cell death in cancerous cells.
The specific mechanisms by which this compound exerts its effects are still under investigation; however, compounds with similar structures have been shown to:
- Inhibit key enzymes involved in tumor growth.
- Interact with DNA and RNA synthesis pathways.
The 1,3,4-thiadiazole ring is known for its ability to modulate various biochemical pathways, contributing to its broad spectrum of activity against different types of cancer .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that derivatives similar to our compound demonstrated potent anticancer activity with IC50 values ranging from to against HCT116 (colon cancer) and H460 (lung cancer) cells .
Study 2: Aromatase Inhibition
Another investigation assessed the aromatase inhibitory activity of thiadiazole derivatives on MCF-7 cells. The most active compound showed an IC50 value of , indicating its potential as an aromatase inhibitor in hormone-dependent cancers .
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a synthesis protocol for this compound?
- Methodology : The synthesis of this compound involves multi-step reactions, including coupling of the thiadiazole-piperidine moiety with the isoindoline-dione core. Microwave-assisted reactions can enhance reaction efficiency and yield by reducing time and side products . Solvent selection (e.g., dimethylformamide or dichloromethane) and temperature control are crucial to minimize degradation of sensitive functional groups like the thiadiazole ring . Catalysts (e.g., sodium acetate in refluxing acetic acid) may improve cyclization steps .
- Characterization : Confirm structural integrity via -NMR (e.g., piperidine proton signals at δ 3.0–4.0 ppm), IR (C=O stretches at ~1700 cm), and mass spectrometry (molecular ion peak matching theoretical mass) .
Q. How can researchers ensure purity and stability during storage?
- Methodology : Purify via recrystallization (acetic acid is a common solvent) and monitor purity using HPLC or TLC . Store under inert conditions (argon/vacuum) at –20°C to prevent hydrolysis of the thiadiazole or isoindoline-dione groups, which are sensitive to moisture and light .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodology : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design can identify interactions between variables, while response surface methodology predicts optimal conditions . Computational tools like quantum chemical reaction path searches (ICReDD approach) can pre-screen conditions, reducing experimental trial-and-error .
Q. How should discrepancies in reported biological activity data be analyzed?
- Methodology : Cross-validate assay conditions (e.g., cell line viability protocols, bacterial strain selection) to rule out experimental variability. Use dose-response curves to compare IC values across studies . Molecular docking simulations (e.g., AutoDock Vina) can reconcile differences by modeling compound-target interactions, identifying key residues (e.g., hydrogen bonds with thiadiazole sulfur) that affect activity .
Q. What computational strategies predict the compound’s reactivity or pharmacokinetic properties?
- Methodology : Perform density functional theory (DFT) calculations to map electrophilic/nucleophilic sites (e.g., thiadiazole’s electron-deficient ring). ADMET predictors (e.g., SwissADME) estimate solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability . Molecular dynamics simulations (GROMACS) model membrane permeability via lipid bilayer interactions .
Q. How can structure-activity relationships (SAR) be established for derivatives?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing thiadiazole with oxadiazole or varying piperidine substituents) and correlate changes with bioassay data. Use 3D-QSAR (CoMFA/CoMSIA) to identify pharmacophore features (e.g., hydrophobic piperidine groups enhancing antimicrobial activity) .
Data Contradiction Analysis
Q. How to resolve conflicting solubility data in polar vs. nonpolar solvents?
- Methodology : Reassess experimental protocols (e.g., shake-flask vs. HPLC methods). Solubility can vary due to polymorphic forms; characterize crystallinity via XRD. Computational solubility parameters (Hansen solubility parameters) may explain discrepancies .
Q. Why do enzymatic inhibition assays show variability across studies?
- Methodology : Standardize assay parameters (enzyme concentration, incubation time). Test competitive vs. non-competitive inhibition mechanisms via Lineweaver-Burk plots. Confirm compound integrity post-assay using LC-MS to detect degradation products .
Tables for Key Data
| Property | Experimental Value | Reference |
|---|---|---|
| Molecular Weight | ~398.48 g/mol | |
| Melting Point | 215–220°C (DSC) | |
| Solubility in DMSO | 25 mg/mL (shaking, 25°C) | |
| LogP (Predicted) | 2.3 ± 0.2 |
| Synthetic Step | Optimal Conditions | Yield |
|---|---|---|
| Thiadiazole-piperidine coupling | DMF, 80°C, 12 h | 68% |
| Final cyclization | AcOH, NaOAc, reflux, 3 h | 82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
